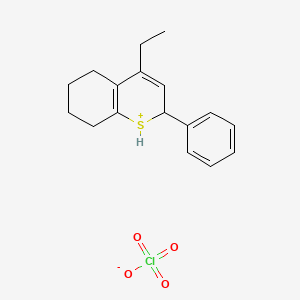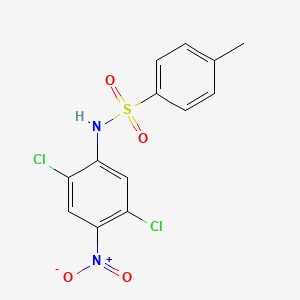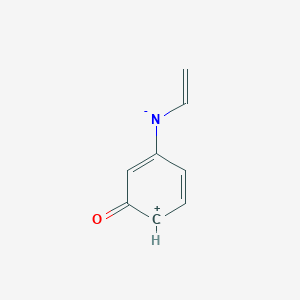
3-(Ethenylideneamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethenylideneamino)phenol is an organic compound characterized by the presence of a phenol group (an aromatic ring with a hydroxyl group) and an ethenylideneamino group (a vinyl group attached to an amino group)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenylideneamino)phenol can be achieved through several methods. One common approach involves the reaction of phenol with ethenylideneamine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a moderate temperature to ensure the stability of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Ethenylideneamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Ethenylideneamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Ethenylideneamino)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the ethenylideneamino group can engage in nucleophilic or electrophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group, known for its antiseptic properties.
Aniline: An aromatic amine that serves as a precursor to many industrial chemicals.
Vinylphenol: A compound with a vinyl group attached to a phenol ring, used in polymer production.
Uniqueness
3-(Ethenylideneamino)phenol is unique due to the presence of both the ethenylideneamino and phenol groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
62496-06-4 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
ethenyl-(3-oxocyclohexa-1,5-dien-1-yl)azanide |
InChI |
InChI=1S/C8H7NO/c1-2-9-7-4-3-5-8(10)6-7/h2-6H,1H2 |
InChI Key |
SIXFBGFTYGQJFS-UHFFFAOYSA-N |
Canonical SMILES |
C=C[N-]C1=CC(=O)[CH+]C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


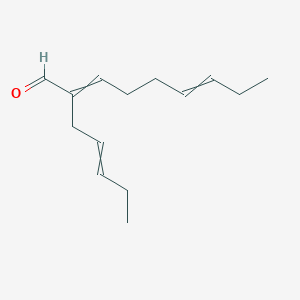
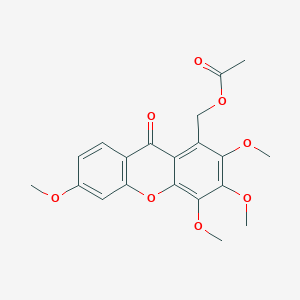
![2,4-Dichloro-6-[(3-chlorophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14530393.png)
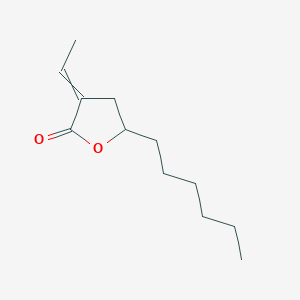
![Methanamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14530410.png)
![Pentachlorophenyl 3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B14530414.png)
![3-[(3,4-Dimethylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14530416.png)
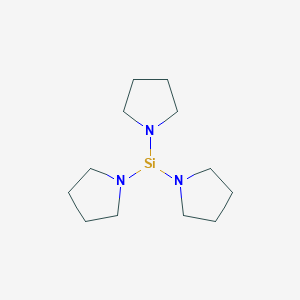
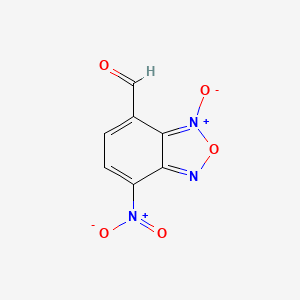
![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzoyl azide](/img/structure/B14530425.png)
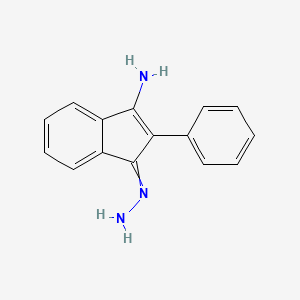
![2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14530457.png)
